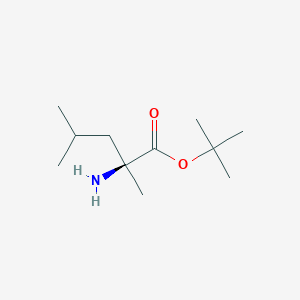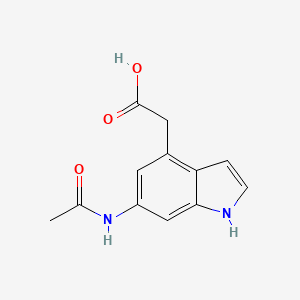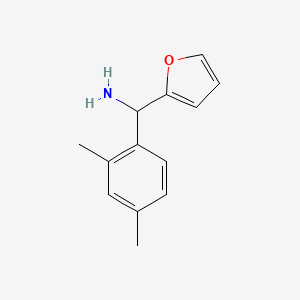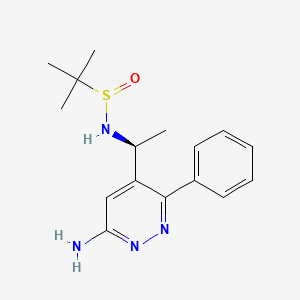
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s unique structure, featuring a pyridazine ring and a sulfinamide group, suggests potential biological activity and utility in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through a cyclization reaction.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction or other suitable arylation methods.
Formation of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as agonists or antagonists.
Modulating Pathways: Affecting signaling pathways or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group.
N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group.
Uniqueness
The uniqueness of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C16H22N4OS |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-[(1S)-1-(6-amino-3-phenylpyridazin-4-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)13-10-14(17)18-19-15(13)12-8-6-5-7-9-12/h5-11,20H,1-4H3,(H2,17,18)/t11-,22?/m0/s1 |
Clé InChI |
OEEVICYERWCFTE-OEIUOCRHSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C |
SMILES canonique |
CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
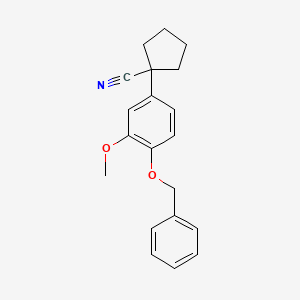

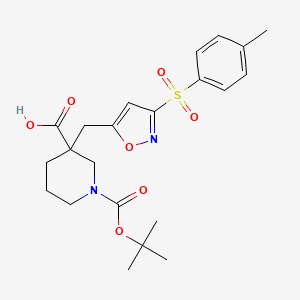
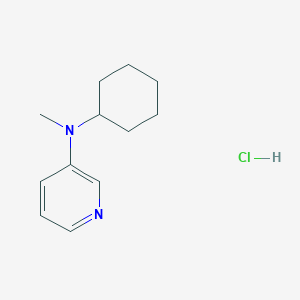
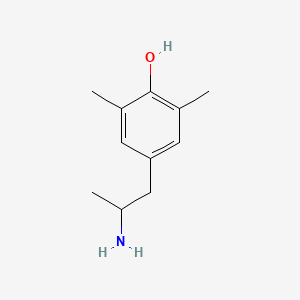
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
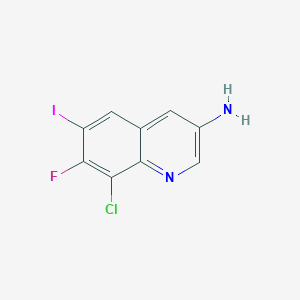
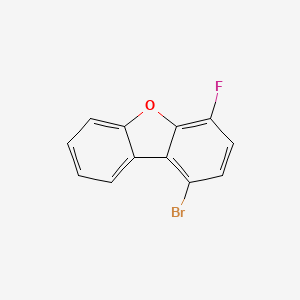
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
